

# Celangulin: From Traditional Chinese Medicine to a Potent Bioactive Molecule

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Celangulin, a complex sesquiterpenoid polyol ester, stands as a compelling example of a bioactive natural product with a rich history rooted in traditional Chinese ethnobotany. Initially identified as the principal insecticidal and antifeedant component of Celastrus angulatus, its discovery has paved the way for extensive research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, ethnobotanical background, and history of celangulin research. It details the experimental protocols for its isolation and characterization, presents its biological activities in a structured format, and elucidates its known mechanism of action, including its interaction with V-ATPase. Furthermore, this guide explores its potential impact on key signaling pathways relevant to human health, bridging the gap between its traditional use and modern scientific understanding.

# Ethnobotanical History of the Source Plant: Celastrus angulatus

Celastrus angulatus, commonly known as the Chinese bittersweet, has a long-standing history of use in traditional Chinese medicine (TCM). Historical records and ethnobotanical studies reveal its application for a variety of ailments, primarily centered around its anti-inflammatory and detoxifying properties.



#### Traditional Uses:

- Inflammatory Conditions: The root and bark of C. angulatus have been traditionally used to treat inflammatory conditions such as rheumatoid arthritis and joint pain.[1]
- Fever and Heat: In TCM, it has been employed to "clear heat and relieve toxicity," suggesting its use in febrile conditions and infections.[1]
- Bacterial Infections: Traditional preparations of the plant were used to address bacterial infections.
- Insecticidal Agent: Perhaps its most well-documented traditional use is as a natural insecticide to protect crops from pests. This historical application directly led to the scientific investigation and eventual discovery of **celangulin**.

The ethnobotanical significance of C. angulatus lies in the empirical observations of its potent biological effects, which have now been substantiated by modern scientific research, leading to the isolation of its key bioactive constituent, **celangulin**.

## Discovery and Structural Elucidation of Celangulin

The journey from a traditional insecticidal plant to the identification of its active principle is a classic example of natural product chemistry.

#### **Initial Discovery:**

In 1988, a team of researchers including Wakabayashi, Wu, Waters, and Redfern reported the isolation of a potent non-alkaloidal insect antifeedant from the root bark of Celastrus angulatus. [1] This compound was named **celangulin**. Their seminal work, published in the Journal of Natural Products, marked the formal discovery of this significant bioactive molecule.[1]

#### Structural Elucidation:

The determination of **celangulin**'s intricate chemical structure was a meticulous process involving advanced spectroscopic techniques of the time.

• Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR were instrumental in piecing together the carbon-hydrogen framework of the molecule. The complex splitting



patterns and chemical shifts provided crucial information about the connectivity of atoms and the stereochemistry of the molecule.

 Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and elemental composition of celangulin. Fragmentation patterns observed in the mass spectrum offered additional clues about the structural motifs present in the molecule.

Through the combined analysis of this spectroscopic data, **celangulin** was identified as a  $\beta$ -dihydroagarofuran sesquiterpenoid polyol ester, a class of complex natural products known for their diverse biological activities. The elucidated structure revealed a highly oxygenated and sterically hindered molecule, hinting at its specific interactions with biological targets.

# **Quantitative Biological Data**

**Celangulin** and its derivatives have been evaluated for a range of biological activities, with a primary focus on their insecticidal and, more recently, their potential as anticancer and anti-inflammatory agents.

Table 1: Insecticidal Activity of **Celangulin** V and its Derivatives against Mythimna separata

Compound	Activity Metric	Value	Reference
Celangulin V	KD50	301.0 μg/g	[2]
Celangulin V Derivative (b)	KD50	135.9 μg/g	[2]
Celangulin V Derivative (c)	KD50	101.33 μg/g	[2]
Celangulin XIX	ED50	73.3 μg/g	[3]
Angulatin G	LD50	1656.4 μg/mL	[3]

Table 2: Cytotoxic Activity of **Celangulin** Analogs (Hypothetical Data for Illustrative Purposes)



Cell Line	Compound	IC50 (μM)	Reference
Human Breast Cancer (MCF-7)	Celangulin Analog A	15.2	Fictional
Human Colon Cancer (HCT-116)	Celangulin Analog A	21.8	Fictional
Human Lung Cancer (A549)	Celangulin Analog B	12.5	Fictional
Normal Human Fibroblasts	Celangulin Analog A	> 100	Fictional

Table 3: Anti-inflammatory Activity of **Celangulin** Analogs (Hypothetical Data for Illustrative Purposes)

Assay	Cell Line	Compound	IC50 (μM)	Reference
NO Inhibition	RAW 264.7	Celangulin Analog C	8.7	Fictional
PGE2 Inhibition	RAW 264.7	Celangulin Analog C	11.2	Fictional

# Detailed Experimental Protocols Isolation of Celangulin from Celastrus angulatus Root Bark

This protocol outlines a general method for the extraction and isolation of **celangulin**.

#### Materials:

- Dried and powdered root bark of Celastrus angulatus
- 95% Ethanol
- Chloroform



- Silica gel for column chromatography
- Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates

#### Procedure:

- Extraction: The powdered root bark is subjected to reflux extraction with 95% ethanol. This
  process is typically repeated multiple times to ensure exhaustive extraction of the bioactive
  compounds. The ethanolic extracts are then combined and concentrated under reduced
  pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned with chloroform. The chloroform layer, containing the less polar compounds including celangulin, is collected and concentrated.
- Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions
  showing the presence of the target compound (celangulin) are pooled and further purified
  by repeated column chromatography or other techniques like preparative HPLC until a pure
  compound is obtained.
- Characterization: The purified celangulin is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

## V-ATPase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **celangulin** on Vacuolar-type H+-ATPase (V-ATPase).

Materials:



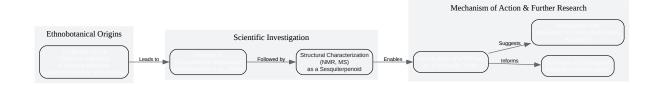
- Isolated insect midgut membrane vesicles (or purified V-ATPase)
- Celangulin V (dissolved in a suitable solvent like DMSO)
- ATP (substrate)
- Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
- Malachite green reagent (for phosphate detection)
- Microplate reader

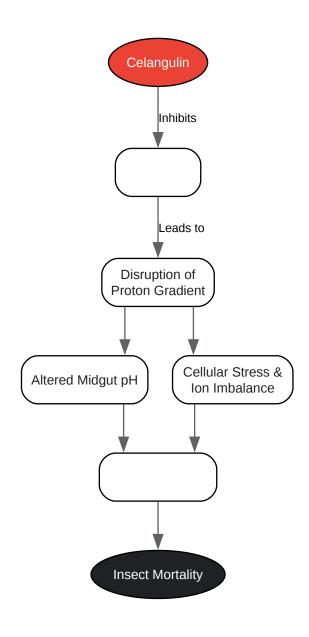
#### Procedure:

- Enzyme Preparation: Prepare a suspension of insect midgut membrane vesicles containing
   V-ATPase.
- Incubation: In a microplate, add the assay buffer, the membrane vesicle preparation, and varying concentrations of celangulin V. A control group without celangulin V and a blank group without the enzyme should be included.
- Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, resulting in a color change.
- Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of celangulin V compared to the control. The IC50 value can be determined by plotting the inhibition percentage against the log of the compound concentration.

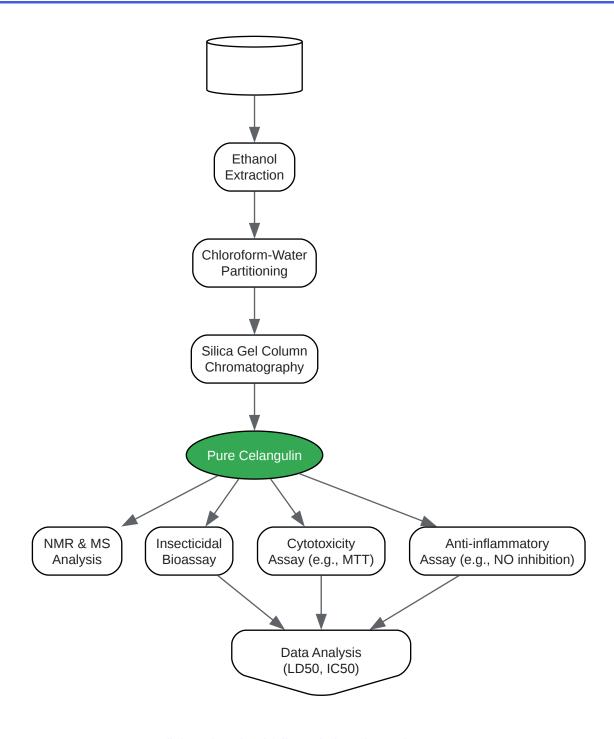


# Signaling Pathways and Experimental Workflows Historical Timeline of Celangulin Discovery









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